tert-Butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate is a complex organic compound with the molecular formula and a molecular weight of 358.25 g/mol. This compound is classified as a pyrrolopyridine derivative and features a unique dioxaborolane moiety, which is significant for its chemical reactivity and potential applications in medicinal chemistry. The compound's structure includes a tert-butyl group and a methyl group, contributing to its stability and solubility properties.
The synthesis of tert-butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate typically involves several steps:
The synthetic route can vary based on the availability of starting materials and desired yield, but generally follows established protocols in organic synthesis .
The molecular structure of tert-butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate can be represented using various structural formulas:
O=C(N1C=C(C)C2=CC(B3OC(C)(C)C(C)(C)O3)=CN=C21)OC(C)(C)C
This notation provides a compact representation of the compound's structure, highlighting key functional groups and their connectivity.
The compound exhibits significant reactivity due to its functional groups. It can participate in various chemical reactions:
These reactions highlight the versatility of tert-butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate in synthetic organic chemistry .
The mechanism of action for compounds like tert-butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate often involves interactions with biological targets such as enzymes or receptors. Specifically:
Quantitative data on binding affinities and inhibition constants would be necessary to fully elucidate its mechanism of action in biological systems .
The physical and chemical properties of tert-butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate include:
Understanding these properties is crucial for practical applications in laboratory settings .
tert-butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate has several potential applications:
Research continues to explore its full potential within these fields, emphasizing its significance in advancing chemical science .
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: